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molecular formula C7H11O4- B8543231 2-Ethyl-4-methoxy-4-oxobutanoate CAS No. 64434-42-0

2-Ethyl-4-methoxy-4-oxobutanoate

Cat. No. B8543231
M. Wt: 159.16 g/mol
InChI Key: PWVXWINMUNAXMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04879406

Procedure details

The cleavage is advantageously carried out in the presence of molecular oxygen or of a gas which contains molecular oxygen as well as an inert gas, such as nitrogen, carbon dioxide, argon or steam. A molar ratio of formylvaleric ester to molecular oxygen of from 1:0.05 to 1:3, in particular from 1:0.2 to 1:1.5, e.g. from 1:0.5 to 1:1.25, is preferably used. This increases the catalyst life and in particular the yield of pentenoic esters. The concomitant use of molecular oxygen was not indicated, since it was known from European Patent 131,860 that methyl 5-formylvalerate is oxidized to monomethyl adipate in a yield of 96% by molecular oxygen at as low as 50° C., and it was therefore to be expected that 4- and 3-formylvaleric esters would be oxidized in a similar manner to give monomethyl 2-methylglutarate and monomethyl 3-ethylsuccinate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4- and 3-formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
formylvaleric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
pentenoic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].C([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])=O.[C:14]([O:23][CH3:24])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18]C([O-])=O>>[CH3:6][CH:7]([CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:1]([O:3][CH3:14])=[O:2].[CH2:17]([CH:16]([C:1]([O-:3])=[O:2])[CH2:15][C:14]([O:23][CH3:24])=[O:22])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)[O-])(=O)OC
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4- and 3-formylvaleric esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
formylvaleric ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
pentenoic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
molecular oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This increases the catalyst life

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OC)CCC(=O)[O-]
Name
Type
product
Smiles
C(C)C(CC(=O)OC)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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